molecular formula C16H16N2O3S B288292 4-(1H-imidazol-1-ylsulfonyl)-1-naphthyl propyl ether

4-(1H-imidazol-1-ylsulfonyl)-1-naphthyl propyl ether

カタログ番号 B288292
分子量: 316.4 g/mol
InChIキー: MUDAHLQRHXJMCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-imidazol-1-ylsulfonyl)-1-naphthyl propyl ether, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonamide drugs. It was first synthesized in 2002 by Bayer AG and has since been extensively studied for its potential applications in various fields of scientific research.

作用機序

BAY 41-2272 acts as a potent activator of the enzyme soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation and improved blood flow. BAY 41-2272 also has anti-proliferative effects on cancer cells, which may be mediated by the activation of the cGMP signaling pathway.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. In animal models of hypertension and heart failure, BAY 41-2272 has been shown to improve cardiac function and reduce oxidative stress. It has also been shown to improve endothelial function and reduce inflammation in animal models of atherosclerosis. In cancer cells, BAY 41-2272 has been shown to induce apoptosis and inhibit cell proliferation.

実験室実験の利点と制限

One of the main advantages of using BAY 41-2272 in lab experiments is its potency and specificity for sGC activation. This allows for precise modulation of the cGMP signaling pathway and investigation of its downstream effects. However, one limitation of using BAY 41-2272 is its relatively short half-life, which may require frequent dosing in in vivo experiments.

将来の方向性

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of more potent and selective sGC activators for use in clinical settings. Another area of interest is the investigation of the role of the cGMP signaling pathway in cancer development and progression. Additionally, the potential applications of BAY 41-2272 in the treatment of other diseases, such as pulmonary hypertension and erectile dysfunction, warrant further investigation.

合成法

The synthesis of BAY 41-2272 involves the reaction between 1-naphthyl propyl ether and 1H-imidazole-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BAY 41-2272 as a white solid with a melting point of 184-186°C.

科学的研究の応用

BAY 41-2272 has been extensively studied for its potential applications in various fields of scientific research. Its most notable application is in the field of cardiovascular research, where it has been shown to act as a potent vasodilator and improve blood flow in animal models of hypertension and heart failure. Other potential applications of BAY 41-2272 include the treatment of erectile dysfunction, pulmonary hypertension, and cancer.

特性

製品名

4-(1H-imidazol-1-ylsulfonyl)-1-naphthyl propyl ether

分子式

C16H16N2O3S

分子量

316.4 g/mol

IUPAC名

1-(4-propoxynaphthalen-1-yl)sulfonylimidazole

InChI

InChI=1S/C16H16N2O3S/c1-2-11-21-15-7-8-16(14-6-4-3-5-13(14)15)22(19,20)18-10-9-17-12-18/h3-10,12H,2,11H2,1H3

InChIキー

MUDAHLQRHXJMCE-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3

正規SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。